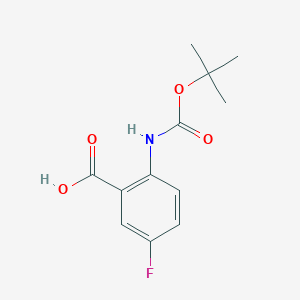

Boc-2-amino-5-fluorobenzoic acid

Descripción general

Descripción

Boc-2-amino-5-fluorobenzoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used for the counterselection of TRP1, a commonly used genetic marker in the yeast Saccharoyces Cerevisiae .

Synthesis Analysis

The synthesis of Boc-2-amino-5-fluorobenzoic acid involves the reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

The molecular formula of 2-Amino-5-fluorobenzoic acid is C7H6FNO2 . Its average mass is 155.126 Da and its monoisotopic mass is 155.038254 Da .Chemical Reactions Analysis

The Boc group in Boc-2-amino-5-fluorobenzoic acid is stable towards most nucleophiles and bases . This makes it suitable for use in various chemical reactions.Physical And Chemical Properties Analysis

The density of 2-Amino-5-fluorobenzoic acid is 1.4±0.1 g/cm3 . Its boiling point is 318.2±27.0 °C at 760 mmHg . The molar refractivity is 37.4±0.3 cm3 .Aplicaciones Científicas De Investigación

Mimicking Tripeptide β-Strand

Boc-2-amino-5-fluorobenzoic acid derivatives have been used to mimic the hydrogen-bonding functionality of tripeptide β-strands. These derivatives can be incorporated into peptides via standard peptide synthesis techniques, contributing to the formation of β-sheet-like hydrogen-bonded dimers in certain solutions (Nowick et al., 2000).

Heterocyclic Core Synthesis

Boc-protected internal amino or hydroxyl nucleophiles, including derivatives of Boc-2-amino-5-fluorobenzoic acid, have been utilized in multi-component condensation (MCC)/SNAr methodology for synthesizing various biologically relevant heterocyclic cores such as indazolinones, benzazepines, and benzoxazepines (Tempest et al., 2001).

Synthesis of Hydroxypipecolic Acid

Boc-2-amino-5-fluorobenzoic acid derivatives have been involved in the synthesis of 5-hydroxypipecolic acid. This synthesis involves multiple steps including enantioselective resolution, oxidation, regioselective attack, and intramolecular cyclization, demonstrating the compound's utility in complex organic synthesis (Krishnamurthy et al., 2015).

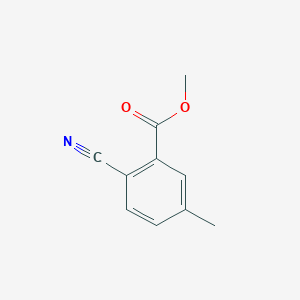

Synthesis of Fluorobenzoic Acid Derivatives

Peptide Synthesis

Boc-2-amino-5-fluorobenzoic acid derivatives have been used in peptide synthesis. For example, the coupling of Boc-protected amino acids in automated solid-phase peptide synthesis demonstrates the utility of these derivatives in efficient peptide construction (Reid & Simpson, 1992).

Mecanismo De Acción

Target of Action

Boc-2-amino-5-fluorobenzoic acid is a complex compound that is used in various biochemical research . .

Mode of Action

The Boc group in Boc-2-amino-5-fluorobenzoic acid is a protective group used in peptide synthesis . It is stable towards most nucleophiles and bases . The compound interacts with its targets through the formation of Boc-protected amines and amino acids, which are conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O .

Biochemical Pathways

It’s known that boc-protected compounds are often used in peptide synthesis , suggesting that it may play a role in protein-related pathways.

Result of Action

As a boc-protected compound, it is likely involved in the synthesis of peptides , which play crucial roles in various biological functions.

Safety and Hazards

Propiedades

IUPAC Name |

5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO4/c1-12(2,3)18-11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEXUYVMBYLQFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

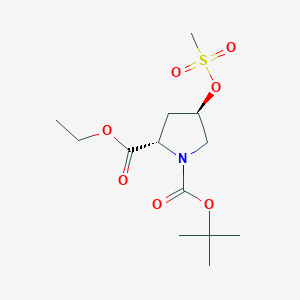

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B1368787.png)

![1-(tert-Butyl) 2-ethyl (2R,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368811.png)

![Methyl 2-[4-(Methylsulfonamido)phenyl]acetate](/img/structure/B1368818.png)